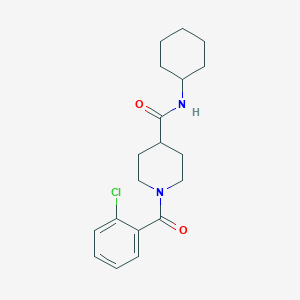
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide, also known as CX-614, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. It belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to an increase in the strength of synaptic connections.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance long-term potentiation (LTP), a process that is essential for learning and memory. It has also been shown to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. Additionally, this compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide in lab experiments is its ability to enhance synaptic plasticity, which can be useful in studying the mechanisms underlying learning and memory. However, one limitation is that this compound has a short half-life, which means that its effects are relatively short-lived.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer, particularly in healthy individuals. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on synaptic plasticity and neurotransmitter release.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide involves the reaction of 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with other neurons. This property makes this compound a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-9-5-4-8-16(17)19(24)22-12-10-14(11-13-22)18(23)21-15-6-2-1-3-7-15/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJYXZJKKOGDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

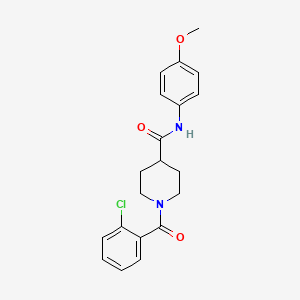



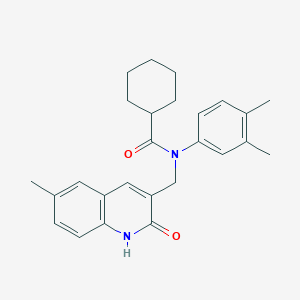

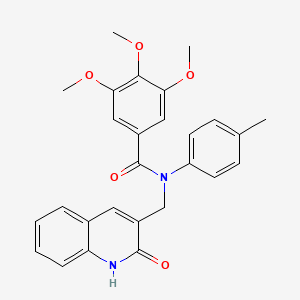

![3-methyl-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701567.png)
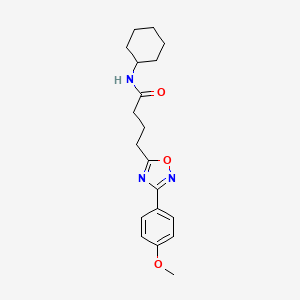
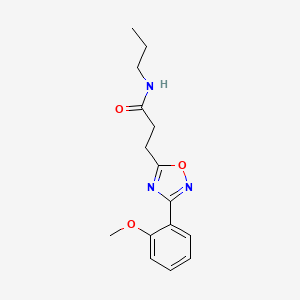
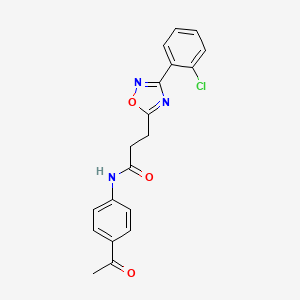
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)
